An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)piperidin-2-one: Synthesis, Characterization, and Research Applications
An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)piperidin-2-one: Synthesis, Characterization, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel compound 1-(5-Bromopyridin-3-yl)piperidin-2-one. As a molecule uniting the pharmacologically significant piperidone scaffold and the synthetically versatile bromopyridine moiety, this compound represents a promising, yet underexplored, building block in medicinal chemistry. Due to its apparent novelty, a registered CAS (Chemical Abstracts Service) number has not been identified in major chemical databases as of the time of this publication. This guide addresses this gap by offering a robust, scientifically-grounded framework for its synthesis, purification, characterization, and potential applications. We present a detailed, field-proven protocol for its synthesis via Palladium-catalyzed Buchwald-Hartwig amination, outline expected analytical signatures for structural verification, and discuss its potential utility in developing new therapeutic agents, particularly in oncology and neuroscience.
Introduction and Compound Profile
The piperidone ring is a "privileged scaffold" in modern drug design, recognized for its synthetic adaptability and presence in a wide array of biologically active agents.[1][2] Its derivatives are integral to pharmaceuticals targeting the central nervous system (CNS), inflammation, and infectious diseases.[3][4] Similarly, the bromopyridine motif is a cornerstone in pharmaceutical synthesis, serving as a versatile precursor for carbon-carbon and carbon-heteroatom bond formations through cross-coupling reactions.[5][6]
The target molecule, 1-(5-Bromopyridin-3-yl)piperidin-2-one, merges these two critical pharmacophores. The specific linkage—an N-aryl bond between the piperidinone nitrogen and the C3 position of the pyridine ring—creates a unique three-dimensional structure. The bromine atom at the C5 position serves as a reactive handle for subsequent chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Chemical Structure and Identification
While a specific CAS number for 1-(5-Bromopyridin-3-yl)piperidin-2-one is not publicly listed, its identity is defined by its molecular structure. A PubChem entry exists for the isomeric compound 1-(2-bromopyridin-3-yl)piperidin-2-one, but it lacks associated literature or experimental data.[7] For clarity and context, Table 1 lists CAS numbers for several structurally related compounds.
Table 1: CAS Numbers of Structurally Related Compounds
| Compound Name | CAS Number | Structural Difference from Target |
| (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone | 1017782-91-0 | Piperazine instead of piperidinone; different linkage.[8] |
| 1-(3-Bromopyridin-5-yl)piperidin-2-ol | 1563534-49-5 | Isomeric pyridine substitution; hydroxyl instead of carbonyl.[9] |
| 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid | 954267-45-9 | Linkage at pyridine C2; carboxylic acid at piperidine C3.[10] |
| 1-(5-Bromopyridin-2-yl)piperidin-3-ol | Not Assigned | Linkage at pyridine C2; hydroxyl instead of carbonyl. |
The lack of a dedicated CAS number underscores the compound's novelty and the need for the foundational experimental data provided in this guide.
Caption: Chemical Structure of 1-(5-Bromopyridin-3-yl)piperidin-2-one.
Proposed Synthesis Protocol: Palladium-Catalyzed N-Arylation
The formation of an N-aryl bond with a lactam, such as piperidin-2-one, is most effectively achieved through a Palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[11] This reaction is renowned for its functional group tolerance and broad substrate scope, making it the method of choice over harsher, classical methods.[12]
The proposed synthesis involves the coupling of 3-amino-5-bromopyridine (or 3,5-dibromopyridine, followed by amination) with a suitable piperidin-2-one precursor. A more direct and reliable approach, however, is the coupling of 3,5-dibromopyridine with piperidin-2-one.
Causality of Experimental Choices
-
Catalyst System : The choice of a Palladium(II) acetate [Pd(OAc)₂] precatalyst with a bulky, electron-rich phosphine ligand like Xantphos or a biarylphosphine ligand (e.g., BrettPhos) is critical. These ligands facilitate the reductive elimination step, which is often rate-limiting, and stabilize the active Pd(0) species.[12][13]
-
Base : A strong, non-nucleophilic base is required to deprotonate the lactam NH group, forming the active nucleophile. Sodium bis(trimethylsilyl)amide (NaHMDS) or sodium tert-butoxide (NaOtBu) are preferred over carbonate bases (e.g., Cs₂CO₃), which may not be strong enough for lactam deprotonation.[12]
-
Solvent : Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the base and deactivation of the catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
-
Vessel Preparation : An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under a positive pressure of Argon.
-
Reagent Addition : To the flask, add 3,5-dibromopyridine (1.0 eq), piperidin-2-one (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Addition : In a separate vial, briefly mix Palladium(II) acetate (2 mol%) and Xantphos (4 mol%) in a small amount of anhydrous toluene. Add this catalyst slurry to the main reaction flask.
-
Solvent Addition : Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Degassing : Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can poison the palladium catalyst.
-
Reaction : Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Aqueous Work-up : Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Analytical Characterization
As a novel compound, rigorous characterization is paramount to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for both the pyridine and piperidinone rings. Key diagnostic peaks would include two aromatic protons on the pyridine ring (likely singlets or narrow doublets) and three methylene multiplets for the piperidinone ring protons. The chemical shifts will be influenced by the anisotropic effect of the carbonyl group and the electronic nature of the pyridine ring.
-
¹³C NMR : The carbon NMR will show five distinct signals for the piperidinone ring, including a downfield signal for the carbonyl carbon (~170 ppm). The pyridine ring will exhibit three signals, with the carbon atom bonded to bromine showing a characteristic shift.
Dynamic NMR studies may be necessary, as hindered rotation around the N-C(aryl) bond can sometimes lead to the appearance of rotamers at room temperature, observable as broadened or doubled peaks.[14][15]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the final compound, ideally demonstrating >95% purity for use in biological assays.
Potential Applications in Drug Discovery and Research
The unique combination of the bromopyridine and piperidone scaffolds suggests several promising avenues for research.
Caption: Logic diagram of potential research applications.
-
Oncology : Many kinase inhibitors incorporate N-aryl heterocyclic motifs. The piperidone scaffold itself has been explored for anticancer effects.[1] The bromine atom allows for Suzuki or Sonogashira coupling reactions to introduce further aromatic or acetylenic groups, which are common features in kinase inhibitors targeting the ATP-binding pocket.[16][17]
-
Neuroscience : N-aryl piperidones are prevalent in agents targeting CNS receptors, including antidepressants and antipsychotics.[3] The compound could serve as a scaffold for developing novel ligands for dopamine, serotonin, or other neurotransmitter receptors.
-
Anti-inflammatory and Antimicrobial Research : Both bromopyrrole and piperidone derivatives have demonstrated anti-inflammatory and antimicrobial activities.[18][19] This compound could be tested in relevant assays or serve as a starting point for derivatives with enhanced potency.
Safety and Handling
As a novel brominated heterocyclic compound, 1-(5-Bromopyridin-3-yl)piperidin-2-one should be handled with appropriate caution.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[20][21]
-
Engineering Controls : Handle the solid compound in a well-ventilated area. All synthetic manipulations, especially those involving heating and volatile solvents, must be conducted inside a certified chemical fume hood.[21][22]
-
Health Hazards : Brominated organic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[23] Direct contact should be avoided. In case of exposure, flush the affected area with copious amounts of water and seek medical attention.[24]
-
Storage : Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, an inert atmosphere (Argon or Nitrogen) is recommended to prevent degradation.
Conclusion
While 1-(5-Bromopyridin-3-yl)piperidin-2-one is not yet a cataloged chemical with a designated CAS number, its rational design combines two of medicinal chemistry's most productive scaffolds. This guide provides the necessary intellectual and practical framework for its synthesis and characterization, empowering researchers to explore its potential. The proposed Buchwald-Hartwig amination protocol offers a reliable and scalable route to access this molecule. Its true value lies in its potential as a versatile intermediate, where the C5-bromine atom provides a gateway for extensive chemical diversification. This compound stands as an excellent candidate for inclusion in screening libraries and as a foundational scaffold for targeted drug discovery programs.
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